molecular formula C8H7FN2O B1439859 5-fluoro-6-methoxy-1H-indazole CAS No. 1082041-57-3

5-fluoro-6-methoxy-1H-indazole

Cat. No. B1439859
M. Wt: 166.15 g/mol
InChI Key: LRZOIHJWVOMLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-fluoro-6-methoxy-1H-indazole” is a chemical compound with the molecular formula C8H7FN2O . It is a solid substance and has a molecular weight of 166.15 .


Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines have been reported .


Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives have been used in various chemical reactions . For example, they have been used in the synthesis of pyridin-3-amine derivatives, which serve as multi-targeted protein kinase inhibitors for the treatment of non-small cell lung cancer .


Physical And Chemical Properties Analysis

“5-fluoro-6-methoxy-1H-indazole” is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Metabolic Profiling

5-Fluoro-6-methoxy-1H-indazole is studied for its metabolic properties, particularly in the context of synthetic cannabinoids. For instance, Wohlfarth et al. (2015) analyzed the metabolic stability and identified metabolites of 5-fluoro-AB-PINACA, a synthetic cannabinoid, demonstrating the significant role of oxidative defluorination in producing metabolites (Wohlfarth et al., 2015).

Photostable NIR Probes

Cheng et al. (2016) developed a library of biheteroaryl fluorophores, including derivatives of 5-fluoro-6-methoxy-1H-indazole, which are used for producing photostable near-infrared (NIR) probes. These probes, such as Indazo-Fluor 5h, are significant for in vivo mitochondria imaging due to their superior photostability and low cytotoxicity (Cheng et al., 2016).

Crystal Structures and Synthesis

The synthesis and crystal structure of various indazole derivatives, including 5-fluoro-6-methoxy-1H-indazole, have been examined. Wang and Zhang (2020) synthesized 6-fluoro-9-methoxy-2H-dibenzo[e, g]indazole and studied its crystal structure, which highlighted the significance of hydrogen bonding and π…π interactions in the molecule's stability (Wang & Zhang, 2020).

Anticancer Properties

Hoang et al. (2022) explored 6-substituted amino-1H-indazole derivatives for anticancer activity. They found that certain derivatives, like N-(4-fluorobenzyl)-1H-indazol-6-amine, showed potent antiproliferative activity in cancer cell lines, indicating the potential of 5-fluoro-6-methoxy-1H-indazole derivatives in cancer treatment (Hoang et al., 2022).

Fluorinated Derivatives in Pharmacology

Wasilewska et al. (2014) studied fluorinated analogues of indazole-based compounds to assess their pharmacological properties. Their research indicated that fluorination affects binding affinity and selectivity, which is pertinent to understanding the pharmacological potential of 5-fluoro-6-methoxy-1H-indazole derivatives (Wasilewska et al., 2014).

Safety And Hazards

This compound is harmful if swallowed . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation .

Future Directions

Indazole derivatives, including “5-fluoro-6-methoxy-1H-indazole”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthetic methods for indazole derivatives and exploring their potential applications in various fields .

properties

IUPAC Name

5-fluoro-6-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZOIHJWVOMLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NNC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306075
Record name 5-Fluoro-6-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-6-methoxy-1H-indazole

CAS RN

1082041-57-3
Record name 5-Fluoro-6-methoxy-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-6-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-6-methoxy-1H-indazole
Reactant of Route 2
5-fluoro-6-methoxy-1H-indazole
Reactant of Route 3
Reactant of Route 3
5-fluoro-6-methoxy-1H-indazole
Reactant of Route 4
Reactant of Route 4
5-fluoro-6-methoxy-1H-indazole
Reactant of Route 5
Reactant of Route 5
5-fluoro-6-methoxy-1H-indazole
Reactant of Route 6
Reactant of Route 6
5-fluoro-6-methoxy-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.